Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate
Overview
Description
Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, substituted with a butyl ester, a bromo group, and an isoindoline moiety. The stereochemistry at positions 3a and 7a is vital for its biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate typically begins with the formation of the quinoline core, followed by selective bromination. A common route involves the use of 6-bromoquinoline-2-carboxylic acid, which undergoes esterification with butanol in the presence of a strong acid catalyst such as sulfuric acid.
The next step involves the incorporation of the isoindoline ring. This can be achieved through a multi-step process including reduction, cyclization, and stereoselective methylation. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed, while cyclization often requires conditions like heating with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow methods to enhance efficiency and yield. Automation in the form of computer-controlled reactors could ensure precise control over reaction conditions, optimizing each step from esterification to final product isolation.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the isoindoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reduction of the quinoline core to form tetrahydroquinoline derivatives is possible using agents like palladium on carbon (Pd/C) under hydrogen gas (H2).
Substitution: : Halogen substitution reactions are feasible, where the bromo group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Depending on the reaction conditions, the major products can vary significantly. Oxidation typically leads to ketones or carboxylic acids, while reduction can produce a range of hydrogenated derivatives. Substitution reactions often yield quinoline derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate serves as a building block for synthesizing more complex molecules. It is used in the preparation of heterocyclic compounds and as a precursor for catalytic studies.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine
In medicine, there is interest in its pharmacological properties, including its potential as an anti-inflammatory or antimicrobial agent. Research is ongoing to determine its efficacy and safety in therapeutic applications.
Industry
Industrially, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for material science applications, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets. Its quinoline core allows it to intercalate into DNA, affecting gene expression. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
When compared with similar compounds, Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate stands out due to its unique structural features, such as the isoindoline ring and the specific stereochemistry at positions 3a and 7a.
List of Similar Compounds
6-Bromoquinoline-2-carboxylate derivatives
Isoindoline-containing quinolines
Tetrahydroquinoline analogs
Each of these similar compounds offers different reactivity and applications, but none combine the same set of functional groups and stereochemistry, making this compound a unique entity in its class.
Properties
IUPAC Name |
butyl 4-[(3aR,7aS)-3a,7a-dimethyl-1,3,4,5,6,7-hexahydroisoindol-2-yl]-6-bromoquinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN2O2/c1-4-5-12-29-22(28)20-14-21(18-13-17(25)8-9-19(18)26-20)27-15-23(2)10-6-7-11-24(23,3)16-27/h8-9,13-14H,4-7,10-12,15-16H2,1-3H3/t23-,24+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFIBLWGQYHOO-PSWAGMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CC4(CCCCC4(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3C[C@]4(CCCC[C@]4(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001107940 | |
Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-86-3 | |
Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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